molecular formula C26H30N2O4S B286288 N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B286288
M. Wt: 466.6 g/mol
InChI Key: ZKQMSVSQBYXZCR-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTA is a thiazolidinone derivative, which has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to inhibit the growth of various cancer cells, including breast cancer and colon cancer cells, possibly by inducing apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to exhibit various biochemical and physiological effects. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to inhibit the growth of various cancer cells, possibly by inducing apoptosis. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is relatively easy to synthesize and purify, making it a useful building block for the synthesis of various compounds. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibits various biological activities, making it a useful tool for studying various biological processes. However, N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide also has some limitations. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments.

Future Directions

There are several future directions for N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide research. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide could be further studied for its potential applications in drug discovery, particularly for the development of new anti-inflammatory and anticancer drugs. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide could also be used as a building block for the synthesis of novel materials with potential applications in various fields, including electronics and energy storage. Finally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide and its potential applications in various biological processes.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be synthesized using various methods, including the reaction between 3,4-dimethylaniline and 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-thiazolidinedione in the presence of acetic acid. Another method involves the reaction between 3,4-dimethylaniline and 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-thioxo-4-thiazolidinone in the presence of acetic acid. Both methods result in the formation of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, which can be purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been used as a building block for the synthesis of various compounds, including thiazolidinone derivatives, which have potential applications in drug discovery.

properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C26H30N2O4S/c1-7-32-22-11-18(6)19(12-21(22)15(2)3)13-23-25(30)28(26(31)33-23)14-24(29)27-20-9-8-16(4)17(5)10-20/h8-13,15H,7,14H2,1-6H3,(H,27,29)/b23-13+

InChI Key

ZKQMSVSQBYXZCR-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C

SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C

Origin of Product

United States

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